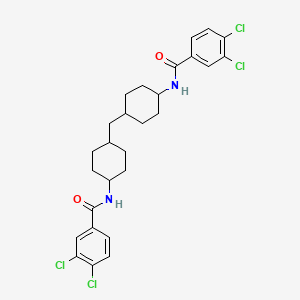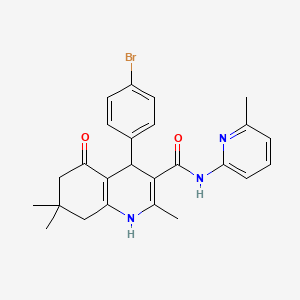
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide), also known as proflavine hemisulfate, is a synthetic organic compound that has been widely used in scientific research for various purposes. It belongs to the family of acridine dyes and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
Proflavine hemisulfate has been used in scientific research for various purposes, including DNA staining, antimicrobial activity, antiviral activity, and anticancer activity. It is commonly used as a fluorescent dye for the visualization of DNA in electrophoresis gels. It has also been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
作用機序
The mechanism of action of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is not fully understood. However, it is believed to interact with DNA by intercalation, which involves the insertion of the dye molecule between the base pairs of DNA. This interaction can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Proflavine hemisulfate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and DNA damage. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to affect the membrane potential of mitochondria, which can lead to the disruption of cellular energy production.
実験室実験の利点と制限
One of the main advantages of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is its ability to stain DNA, which makes it a useful tool for the visualization of DNA in electrophoresis gels. It also possesses antimicrobial and antiviral activity, which can be useful for the development of new antimicrobial and antiviral agents. However, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has some limitations for lab experiments. It has been found to be toxic to certain cell types, and its use in vivo may be limited due to its potential toxicity.
将来の方向性
There are several future directions for the research on N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate. One direction is the development of new derivatives of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate with improved pharmacological properties, such as reduced toxicity and increased selectivity for cancer cells. Another direction is the investigation of the potential of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a therapeutic agent for the treatment of viral infections and cancer. Moreover, the use of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate in combination with other drugs or therapies may also be explored for the development of more effective treatments.
合成法
Proflavine hemisulfate can be synthesized by the condensation of 3,4-dichlorobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride, followed by reduction with sodium borohydride. The resulting product is then treated with sulfuric acid to obtain N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a yellow crystalline powder.
特性
IUPAC Name |
3,4-dichloro-N-[4-[[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl4N2O2/c28-22-11-5-18(14-24(22)30)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)19-6-12-23(29)25(31)15-19/h5-6,11-12,14-17,20-21H,1-4,7-10,13H2,(H,32,34)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLVICMWXJMDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)


![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
